REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:9][C:6]([CH3:8])([CH3:7])[CH2:5][C:4]([CH3:10])=[CH:3]1.Br[CH2:12][CH2:13][CH2:14][CH3:15].[OH-].[K+].O>CN1CCCC1=O.C(OCC)(=O)C>[CH2:12]([C:3]1[C:2](=[O:1])[CH2:9][C:6]([CH3:8])([CH3:7])[CH2:5][C:4]=1[CH3:10])[CH2:13][CH2:14][CH3:15] |f:2.3|
|
Name
|
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O=C1C=C(CC(C)(C)C1)C
|
Name
|
|
Quantity
|
14.9 g
|
Type
|
reactant
|
Smiles
|
BrCCCC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washing with a saturated saline solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over anhydrous sodium sulfate, and concentration
|
Type
|
CUSTOM
|
Details
|
The residual liquid was purified by silica gel column chromatography
|
Type
|
CUSTOM
|
Details
|
to give 6.31 g of a yellow oily matter (yield: 44.9%)
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)C=1C(CC(CC1C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 44.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |